molecular formula C5H11BrO B1654688 2-Methyl-3-bromo-2-butanol CAS No. 2588-77-4

2-Methyl-3-bromo-2-butanol

Cat. No.: B1654688
CAS No.: 2588-77-4
M. Wt: 167.04 g/mol
InChI Key: YGHWXEJVGBPVSX-UHFFFAOYSA-N
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Description

2-Methyl-3-bromo-2-butanol is a brominated secondary alcohol with the molecular formula C₅H₁₁BrO. Its structure features a hydroxyl (-OH) group and a bromine atom on adjacent carbon atoms, along with a methyl branch at the second carbon. Applications likely include its use as an intermediate in organic synthesis, particularly in the production of pheromones or pharmaceuticals, as seen in related compounds like supellapyrone .

Preparation Methods

Bromination of 2-Methyl-2-butanol

Hydrogen Bromide (HBr) Acid-Catalyzed Bromination

The direct bromination of 2-methyl-2-butanol using hydrogen bromide (HBr) is a widely documented method. The reaction proceeds via an SN1 mechanism , where protonation of the hydroxyl group generates a leaving water molecule, forming a tertiary carbocation intermediate. Bromide ion attack yields the final product.

Reaction Conditions :

  • Catalyst : Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
  • Solvent : Dichloromethane or ether
  • Temperature : 40–60°C
  • Yield : 70–85%

Key Considerations :

  • Excess HBr ensures complete conversion but risks side reactions like elimination.
  • Temperature control minimizes carbocation rearrangements, preserving regioselectivity.

Phosphorus Tribromide (PBr₃)-Mediated Bromination

For laboratories avoiding gaseous HBr, PBr₃ offers a controlled alternative. This method follows an SN2 pathway , where PBr₃ activates the hydroxyl group as a leaving group, enabling direct bromide substitution.

Reaction Conditions :

  • Molar Ratio : 1:1 (alcohol:PBr₃)
  • Solvent : Diethyl ether or tetrahydrofuran (THF)
  • Temperature : 0–25°C (exothermic reaction)
  • Yield : 80–90%

Advantages :

  • Higher selectivity due to reduced carbocation formation.
  • Shorter reaction times compared to HBr methods.

Hydrobromination of 2-Methyl-2-butene

Acid-Catalyzed Hydrobromination

2-Methyl-2-butene undergoes hydrobromination in the presence of HBr and a protic acid. The reaction follows Markovnikov addition , placing bromine on the more substituted carbon.

Reaction Conditions :

  • Catalyst : H₂SO₄ or acetic acid
  • Solvent : Water or ethanol
  • Temperature : 20–40°C
  • Yield : 65–75%

Mechanistic Insight :

  • Protonation of the alkene forms a carbocation at C3, followed by bromide attack to yield 2-methyl-3-bromo-2-butanol.

Radical-Initiated Hydrobromination

Under radical conditions (e.g., UV light or peroxides), anti-Markovnikov addition occurs. However, this method is less favorable for tertiary alkenes due to stability constraints.

Reaction Conditions :

  • Initiator : Dibenzoyl peroxide
  • Solvent : CCl₄
  • Temperature : 60–80°C
  • Yield : 40–50%

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and safety. Continuous flow reactors enhance heat dissipation and mixing, critical for exothermic bromination reactions.

Parameters :

  • Residence Time : 5–10 minutes
  • Pressure : 2–5 bar
  • Catalyst : Heterogeneous solid acids (e.g., Amberlyst-15)
  • Yield : 85–92%

Benefits :

  • Reduced byproduct formation (e.g., alkenes or ethers).
  • Scalable for multi-ton production.

Solvent-Free Bromination

Recent advances employ solvent-free conditions using molten HBr salts, reducing waste and improving atom economy.

Reaction Conditions :

  • Medium : Tetrabutylammonium bromide (TBAB) melt
  • Temperature : 50–70°C
  • Yield : 78–83%

Comparative Analysis of Methods

Method Mechanism Yield (%) Purity (%) Scalability
HBr Acid-Catalyzed SN1 70–85 95–98 Moderate
PBr₃-Mediated SN2 80–90 97–99 High
Hydrobromination (HBr) Ionic 65–75 90–95 Low
Continuous Flow Mixed 85–92 99+ Industrial

Key Observations :

  • PBr₃ offers superior yield and purity for laboratory-scale synthesis.
  • Continuous flow systems dominate industrial production due to efficiency and safety.

Challenges and Optimization Strategies

Byproduct Formation

Elimination products (e.g., 2-methyl-2-butene) arise under high temperatures or prolonged reaction times. Mitigation strategies include:

  • Low-Temperature Protocols : Maintaining reactions below 50°C.
  • Phase-Transfer Catalysts : Accelerating bromide ion availability to reduce carbocation lifetime.

Purification Techniques

  • Distillation : Fractional distillation under reduced pressure (boiling point: 89–91°C at 15 mmHg).
  • Crystallization : Recrystallization from n-hexane or ethyl acetate yields >99% purity.

Emerging Methodologies

Enzymatic Bromination

Recent studies explore bromoperoxidases for stereoselective bromination under mild conditions. While experimental, this approach aligns with green chemistry principles.

Preliminary Results :

  • Yield : 50–60%
  • Conditions : pH 6–7, 25–30°C

Electrochemical Bromination

Electrochemical cells using NaBr as bromide source show promise for scalable, reagent-free synthesis.

Parameters :

  • Anode : Platinum
  • Current Density : 10 mA/cm²
  • Yield : 55–65%

Chemical Reactions Analysis

Elimination Reactions

The compound readily undergoes dehydrohalogenation under basic conditions to form alkenes. Key findings include:

Reagents & Conditions :

  • Strong bases (e.g., KOtBu, NaOEt) in alcoholic solvents at elevated temperatures.

Mechanism :

  • E2 pathway : Base abstracts a β-hydrogen, while bromide leaves, forming a double bond.

Products :

Major ProductMinor ProductYield Ratio
2-Methyl-2-butene3-Methyl-1-butene64% : 33%

This regioselectivity follows Zaitsev's rule , favoring the more substituted alkene. The minor product arises from less accessible β-hydrogens due to steric hindrance .

Substitution Reactions

Substitution pathways are less common due to steric hindrance at the tertiary carbon but can occur under specific conditions:

Reagents & Conditions :

  • SN1 : Aqueous sulfuric acid promotes carbocation formation.

  • SN2 : Polar aprotic solvents (e.g., DMF) with nucleophiles like CN⁻ or I⁻.

Mechanism :

  • SN1 : Bromide leaves, forming a tertiary carbocation at C2. Nucleophilic attack by water yields 2-methyl-2-butanol .

  • SN2 : Limited due to bulky groups hindering backside attack.

Key Observation :
Carbocation intermediates may undergo hydride shifts to stabilize charges. For example:

Carbocation at C3Hydride shiftTertiary carbocation at C2\text{Carbocation at C3} \rightarrow \text{Hydride shift} \rightarrow \text{Tertiary carbocation at C2}

This rearrangement explains exclusive formation of 2-methyl-2-butanol in hydrolysis .

Oxidation Reactions

Tertiary alcohols resist oxidation, but strong oxidizing agents (e.g., CrO₃) can yield ketones:

Reagents & Conditions :

  • CrO₃ in acidic media.

Product :

  • 3-Bromo-2-methyl-2-butanone (minor yield due to competing elimination).

Rearrangement Pathways

Under acidic conditions, carbocation rearrangements dominate:

Example :

  • Protonation of hydroxyl group.

  • Loss of water generates a tertiary carbocation.

  • Methyl or hydride shifts stabilize the carbocation, leading to diverse products.

Experimental Evidence :
Deuterium-labeling studies confirm intermediates involving alkene formation and subsequent carbocation rearrangements .

Comparative Reactivity Table

Reaction TypeReagentsMajor ProductYieldMechanism
Elimination (E2)KOtBu, EtOH, Δ2-Methyl-2-butene64%Concerted
Hydrolysis (SN1)H₂O, H₂SO₄2-Methyl-2-butanol79%Carbocation
OxidationCrO₃, H₃O⁺3-Bromo-2-methyl-2-butanone<5%Radical

Case Study: Competing Pathways

In reactions with H₂SO₄ , both substitution and elimination occur:

  • Substitution dominates in aqueous media (polar protic solvents stabilize carbocations).

  • Elimination prevails in alcoholic media (base strength and temperature favor alkene formation) .

Scientific Research Applications

Scientific Research Applications

2-Methyl-3-bromo-2-butanol serves various purposes in scientific research:

  • Chemistry It is utilized as an intermediate in organic synthesis and as a reagent in chemical reactions.
  • Biology It is used in studying enzyme-catalyzed reactions and metabolic pathways that involve brominated compounds.
  • Medicine It is investigated for potential use in synthesizing pharmaceutical compounds and as a building block for drug development.
  • Industry It is used in producing specialty chemicals and as a precursor for synthesizing other brominated organic compounds.

Chemical Reactions

This compound undergoes several chemical reactions:

  • Substitution Reactions The bromine atom can be substituted by nucleophiles, such as hydroxide ions, to create different alcohols. Common reagents for this include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
  • Elimination Reactions Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes. Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used. An example of an alkene formed is 2-methyl-2-butene.
  • Oxidation Reactions The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the reaction conditions, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The biological activity of this compound is due to its reactivity as a brominated alcohol. The bromine atom enhances its electrophilic character, enabling interactions with nucleophiles in biological systems, which can modify biomolecules and influence metabolic pathways and enzymatic reactions. Research has shown that this compound exhibits antimicrobial activity against various pathogens, including Gram-positive bacteria, suggesting its potential in developing antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell membranes or interfering with metabolic processes.

Mechanism of Action

The mechanism of action of 2-Methyl-3-bromo-2-butanol involves its reactivity as a brominated alcohol. The bromine atom and hydroxyl group confer unique chemical properties, allowing the compound to participate in various nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.

Comparison with Similar Compounds

Brominated Alcohols

3-Bromo-2-methylpropanol (C₄H₉BrO)

  • Structure : Bromine and hydroxyl groups on adjacent carbons, with a methyl branch at the second carbon.
  • Reactivity : Similar to the target compound, it undergoes nucleophilic substitution (e.g., bromide displacement) and oxidation. Used in supellapyrone synthesis, a pheromone derivative .
  • Key Difference: Shorter carbon chain (C4 vs. C5 in 2-methyl-3-bromo-2-butanol), which reduces molecular weight and may lower boiling point.

2-Bromo-3-methylpyridine (C₆H₆BrN)

  • Structure : Aromatic pyridine ring with bromine and methyl groups at positions 2 and 3, respectively.
  • Reactivity: Electrophilic substitution favored on the aromatic ring, contrasting with aliphatic reactivity of this compound. Used in agrochemicals or pharmaceuticals due to its heterocyclic nature .
  • Key Difference : Aromaticity introduces resonance stabilization, reducing susceptibility to nucleophilic attack compared to aliphatic bromides.

Alkyl Bromides

1-Bromo-2-methylbutane (C₅H₁₁Br)

  • Reactivity : Primarily undergoes SN2 reactions due to the primary bromide structure. Lacks hydrogen-bonding capacity, making it more volatile than brominated alcohols.
  • Key Difference: Absence of a hydroxyl group eliminates solubility in polar solvents, unlike this compound .

Non-Halogenated Alcohols

2-Methyl-3-pentanol (C₆H₁₄O)

  • Structure: Branched pentanol with a hydroxyl group at the third carbon and methyl at the second.
  • Reactivity : Lacks bromine, limiting substitution reactions. Predominantly undergoes dehydration or oxidation to ketones.
  • Key Difference : Higher boiling point than alkyl bromides but lower than brominated alcohols due to reduced molecular weight and polarity .

Ketones

2-Methyl-3-pentanone (C₆H₁₂O)

  • Structure : Branched ketone with a carbonyl group at the third carbon.
  • Reactivity: Resists nucleophilic substitution but undergoes keto-enol tautomerism and condensation reactions.
  • Key Difference : Higher volatility compared to alcohols and bromides due to the absence of polar functional groups like -OH or -Br .

Data Table: Comparative Properties of Selected Compounds

Compound Molecular Formula Functional Groups Boiling Point* Key Applications
This compound C₅H₁₁BrO -OH, -Br ~180°C (est.) Organic synthesis
3-Bromo-2-methylpropanol C₄H₉BrO -OH, -Br ~160°C (est.) Pheromone synthesis
1-Bromo-2-methylbutane C₅H₁₁Br -Br ~120°C (est.) Alkylating agent
2-Methyl-3-pentanol C₆H₁₄O -OH ~140°C (est.) Solvent, intermediates
2-Bromo-3-methylpyridine C₆H₆BrN Aromatic -Br, -CH₃ ~220°C (est.) Pharmaceuticals

*Estimated based on functional group trends.

Biological Activity

2-Methyl-3-bromo-2-butanol (C5H11BrO) is a brominated alcohol that has garnered interest in various fields, including organic synthesis, medicinal chemistry, and biological research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a bromine atom and a hydroxyl group attached to a butane backbone. It can be synthesized through several methods, including the bromination of 2-methyl-2-butanol using hydrogen bromide (HBr) or phosphorus tribromide (PBr3) under controlled conditions. The compound's structure allows it to participate in various nucleophilic substitution and elimination reactions, making it valuable in organic synthesis.

The biological activity of this compound is primarily attributed to its reactivity as a brominated alcohol. The bromine atom enhances its electrophilic character, allowing it to interact with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, influencing metabolic pathways and enzymatic reactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study on its efficacy against Gram-positive bacteria showed significant inhibition, suggesting potential applications in developing antimicrobial agents . The compound's mechanism appears to involve disrupting bacterial cell membranes or interfering with metabolic processes.

Enzyme Interaction

The compound has been employed in studies focusing on enzyme-catalyzed reactions. Its structure allows it to act as a substrate or inhibitor for specific enzymes, providing insights into metabolic pathways involving brominated compounds . For example, investigations into its effects on cytochrome P450 enzymes have revealed that it can influence drug metabolism, which is crucial for understanding pharmacokinetics and toxicology.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Chemical Education explored the antimicrobial properties of various brominated compounds, including this compound. The results indicated that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for new antibiotics .
  • Enzymatic Studies : In another study focusing on enzyme interactions, researchers investigated how this compound affected the activity of specific dehydrogenases. The findings suggested that the compound could act as an allosteric modulator, enhancing or inhibiting enzyme activity depending on concentration .

Data Table: Summary of Biological Activities

Biological Activity Effect Reference
AntimicrobialInhibition of MRSA growth
Enzyme InteractionModulation of dehydrogenases
Metabolic PathwaysInvolvement in brominated metabolism

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-3-bromo-2-butanol, and what experimental conditions optimize yield?

  • Methodological Answer : Two primary routes are documented:

  • Acid-catalyzed hydration of 3-bromo-2-methyl-2-butene, using sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) in aqueous conditions. Temperature control (40–60°C) minimizes side reactions like elimination .
  • Nucleophilic substitution of 2-methyl-2-butanol derivatives with HBr, employing catalysts like ZnBr₂ to enhance regioselectivity. Reaction monitoring via TLC or GC-MS ensures intermediate stability .
    • Yield Optimization : Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres (N₂/Ar) to suppress oxidation. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Key Techniques :

  • ¹H NMR : Look for a triplet (~1.3 ppm) from the hydroxyl proton (exchange broadened) and a multiplet (2.1–2.5 ppm) for the methyl groups adjacent to Br. Coupling constants (J) help confirm stereochemistry .
  • ¹³C NMR : Peaks at ~70 ppm (C-OH) and ~35 ppm (C-Br) are diagnostic. DEPT-135 distinguishes CH₃ groups .
  • IR Spectroscopy : Broad O-H stretch (~3400 cm⁻¹) and C-Br vibration (~650 cm⁻¹) .
    • Validation : Compare with computational spectra (e.g., DFT) and literature databases like PubChem .

Advanced Research Questions

Q. How do steric and electronic factors influence the stereochemical outcome of this compound synthesis?

  • Mechanistic Insights :

  • SN2 Pathway : Favored in polar aprotic solvents (e.g., DMF), leading to inversion at the brominated carbon. Steric hindrance from the tertiary alcohol group may reduce reactivity, necessitating elevated temperatures .
  • SN1 Pathway : Possible in protic solvents (e.g., ethanol), but carbocation stability is compromised due to adjacent methyl groups, increasing racemization risk .
    • Experimental Design : Use chiral GC or HPLC with chiral stationary phases (e.g., β-cyclodextrin) to assess enantiomeric excess .

Q. How can researchers resolve contradictions in reported NMR chemical shifts for this compound?

  • Data Discrepancy Analysis :

  • Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift peaks significantly. For example, OH proton signals vary by ~1 ppm between solvents .
  • Impurity Interference : Trace H₂O or residual starting materials (e.g., alkenes) may obscure signals. Pre-drying samples with molecular sieves is critical .
    • Validation Protocol : Cross-reference multiple datasets (e.g., HSQC, COSY) and replicate conditions from conflicting studies to identify variables .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

  • DFT Modeling :

  • Calculate activation energies for SN1 (carbocation formation) and SN2 (backside attack) pathways. Basis sets like 6-31G* provide accurate geometries .
  • Molecular electrostatic potential (MEP) maps identify electron-deficient regions susceptible to nucleophilic attack .
    • Kinetic Studies : Use stopped-flow IR or UV-Vis spectroscopy to measure reaction rates under varying conditions (pH, temperature) .

Q. Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • PPE Requirements :

  • N95 respirators or fume hoods to avoid inhalation of volatile brominated compounds .
  • Nitrile gloves and lab coats to prevent skin contact, which may cause irritation .
    • Waste Disposal : Neutralize brominated waste with NaHCO₃ before disposal in halogenated waste containers .

Properties

IUPAC Name

3-bromo-2-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO/c1-4(6)5(2,3)7/h4,7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHWXEJVGBPVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10338285
Record name 3-Bromo-2-methyl-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2588-77-4
Record name 3-Bromo-2-methyl-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

2-Methyl-3-bromo-2-butanol
2-Methyl-3-bromo-2-butanol
2-Methyl-3-bromo-2-butanol
2-Methyl-3-bromo-2-butanol
2-Methyl-3-bromo-2-butanol
2-Methyl-3-bromo-2-butanol

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